molecular formula C26H31NO6 B14943634 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14943634
M. Wt: 453.5 g/mol
InChI Key: SLKSTXGIKYJDGX-GYHWCHFESA-N
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Description

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling and cyclization. Common reagents used in these reactions include ethyl benzoate, isopropyl bromide, and methoxybenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(3-isopropoxypropyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31NO6/c1-5-32-19-13-11-18(12-14-19)24(28)22-23(20-9-6-7-10-21(20)31-4)27(26(30)25(22)29)15-8-16-33-17(2)3/h6-7,9-14,17,23,28H,5,8,15-16H2,1-4H3/b24-22-

InChI Key

SLKSTXGIKYJDGX-GYHWCHFESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=CC=C3OC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=CC=C3OC)O

Origin of Product

United States

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